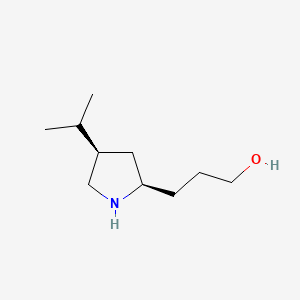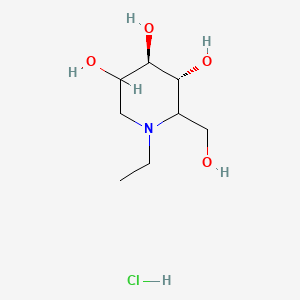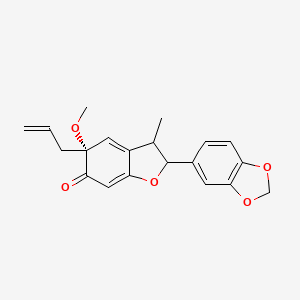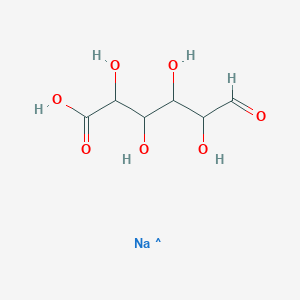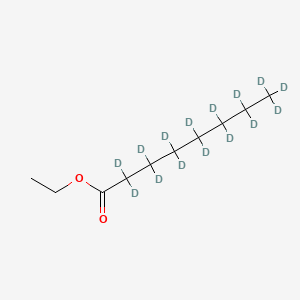
Ethyl octanoate-d15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl octanoate-d15 is the deuterium labeled Ethyl octanoate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used in the preparation of β-cyclodextrins as nano-drug delivery encasements .
Synthesis Analysis
This compound can be synthesized from caprylic acid and ethanol via a classic Fischer–Speier esterification . Equilibrium can be shifted towards the right side of the equation through removal of water .Molecular Structure Analysis
The molecular formula of this compound is C10H5D15O2 . The exact mass is 187.240479 . The structure of this compound can also be viewed as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
This compound is the deuterium labeled Ethyl octanoate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 187.36 . The density is 0.9±0.1 g/cm3 . The boiling point is 207.5±3.0 °C at 760 mmHg . The flash point is 75.0±0.0 °C . The vapour pressure is 0.2±0.4 mmHg at 25°C . The index of refraction is 1.423 .Scientific Research Applications
1-Octanol in Essential Tremor Treatment : A study explored the use of 1-Octanol, an 8-C alcohol similar to Ethyl octanoate, as a potential treatment for essential tremor (ET). This compound was found to significantly decrease tremor amplitude for up to 90 minutes in patients with ET, suggesting its potential as a safe and effective treatment (Bushara et al., 2004).
Use in Gas Chromatography-Flame Ionization Detection (GC-FID) : Another study developed a new dispersive liquid-liquid microextraction method using octanol, which shares some properties with Ethyl octanoate, for the extraction and pre-concentration of certain preservatives. This method is useful in monitoring compounds via GC-FID (Farajzadeh et al., 2010).
Electrochromic Properties of Polymers : Research on octanoic acid 2-thiophen-3-yl-ethyl ester, a compound related to Ethyl octanoate, revealed its utility in electrochemically homopolymerized systems, showing potential for aesthetically pleasing color changes in various applications (Sacan et al., 2006).
Bio-Lubricant Base Stocks : Ethyl octanoate was studied for its potential as a bio-lubricant. Researchers synthesized novel compounds from oleic acid, including ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate, which showed promising properties as bio-lubricants (Wahyuningsih & Kurniawan, 2020).
Safety and Hazards
Ethyl octanoate-d15 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection and to keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUSRORWSJGET-MVIIYOROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
